Regioselective Ring-Opening: Carbonyl Attack vs. Sulfonyl Attack in Primary Amine Reactions
2-Sulfobenzoic anhydride (2-SBA) exhibits exclusive regioselectivity toward nucleophilic attack at the carbonyl carbon when reacted with primary aromatic amines, producing salts of 2-[(arylamino)carbonyl]benzenesulfonic acids rather than the isomeric 2-[(arylamino)sulfonyl]benzoic acid salts [1]. This outcome contrasts with the reaction of phthalic anhydride with primary amines, which yields phthalamic acids lacking the sulfonate functionality entirely. The sulfone group's steric bulk and electronic configuration shield the sulfur atom from nucleophilic attack despite its greater polarization, forcing exclusive attack at the less electrophilic but more sterically accessible carbonyl site [1].
| Evidence Dimension | Regioselectivity of nucleophilic attack |
|---|---|
| Target Compound Data | Exclusive carbonyl attack (100% carbonyl-opened product) |
| Comparator Or Baseline | Phthalic anhydride: carbonyl attack only; o-Sulfobenzoic acid: no acylation without activation; Sulfonyl chlorides: sulfonyl attack only |
| Quantified Difference | Exclusive carbonyl selectivity vs. no sulfonate functionality (phthalic anhydride) or no acyl functionality (sulfonyl chlorides) |
| Conditions | Reaction with primary aromatic amines in organic solvent |
Why This Matters
This regioselectivity enables the synthesis of amidosulfonate libraries with defined connectivity that cannot be obtained using simpler anhydrides or sulfonyl chlorides, directly impacting compound library design in medicinal chemistry and catalysis.
- [1] INIS Repository. Reactions of primary aromatic amines with O-sulphobenzoic acid cyclic anhydride. Record No. 25038610. View Source
